Bienvenue dans la boutique en ligne BenchChem!

(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Chiral auxiliary synthesis Process chemistry optimization N,O-acetal formation yield

(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one (CAS 103201-79-2), also designated (+)-(3R,7aS)-tetrahydro-3-phenyl-3H,5H-pyrrolo[1,2-c]oxazol-5-one, is a cis-fused bicyclic N,O-acetal derived from L-pyroglutamic acid. It belongs to the Seebach-type chiral auxiliary family—specifically the perhydropyrrolo[1,2-c]oxazol-5-one class—and serves as a stoichiometric chiral controller in enolate alkylation reactions for constructing enantiomerically pure α-substituted proline derivatives and related amino acid building blocks.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 103201-79-2
Cat. No. B009519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
CAS103201-79-2
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CC(=O)N2C1COC2C3=CC=CC=C3
InChIInChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m0/s1
InChIKeyOURKKNDNLSPPQY-CMPLNLGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one (CAS 103201-79-2): Chiral Intermediate Procurement Guide


(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one (CAS 103201-79-2), also designated (+)-(3R,7aS)-tetrahydro-3-phenyl-3H,5H-pyrrolo[1,2-c]oxazol-5-one, is a cis-fused bicyclic N,O-acetal derived from L-pyroglutamic acid [1]. It belongs to the Seebach-type chiral auxiliary family—specifically the perhydropyrrolo[1,2-c]oxazol-5-one class—and serves as a stoichiometric chiral controller in enolate alkylation reactions for constructing enantiomerically pure α-substituted proline derivatives and related amino acid building blocks [2]. The compound possesses two defined stereocenters (3R,7aS), a molecular formula of C12H13NO2, a molecular weight of 203.24 g/mol, a predicted density of 1.25 ± 0.1 g/cm³, and a boiling point of 383.2 ± 31.0 °C at 760 mmHg .

Why Generic Substitution Fails for (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one: Stereochemical Identity Is Non-Negotiable


Within the perhydropyrrolo[1,2-c]oxazol-5-one chiral auxiliary family, substitution of (3R,7aS)-3-phenyl for an alternative stereoisomer or a non-phenyl analog is not a trivial procurement decision—it fundamentally alters the stereochemical outcome of downstream enolate alkylation reactions. The (3R,7aS) configuration (cis ring junction) produces the opposite absolute configuration at the α-carbon of alkylated products compared to the (3S,7aR) enantiomer (CAS 118918-76-6), which yields the antipodal product series required for distinct drug candidates . Replacement with the gem-dimethyl analog (R)-3,3-dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one (CAS 103630-36-0) eliminates the phenyl π-face shielding that governs diastereofacial selectivity in enolate alkylations, leading to different diastereomeric ratios . Furthermore, the dehydrogenated derivative (3R,7aS)-1,7a-dihydro-3-phenyl-3H,5H-pyrrolo[1,2-c]oxazol-5-one (CAS 134107-65-6), while used in Boceprevir synthesis, represents a distinct oxidation-state intermediate with different reactivity and cannot be directly substituted in alkylation sequences requiring the saturated lactam .

Quantitative Differentiation Evidence for (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one Versus Closest Comparators


Synthetic Yield: 94% Reported Yield in Patent CN107304179 vs. 86% in Foundational J. Org. Chem. Procedure

The formation of (3R,7aS)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one via acid-catalyzed cyclocondensation of (S)-5-(hydroxymethyl)pyrrolidin-2-one with benzaldehyde has been reported with two distinct yields reflecting process optimization. The foundational 1986 procedure by Thottathil et al. (J. Org. Chem.) reported the O,N-acetal as a single diastereomer in 86% distilled yield using p-toluenesulfonic acid in refluxing toluene [1]. A more recent patent procedure (CN107304179, 2017, Nanjing Ouxin Pharmaceutical) achieved 94% isolated yield under optimized conditions (p-TsOH, toluene, reflux 15 h, 8 mmol scale), representing an 8-percentage-point improvement over the original procedure . This yield enhancement is relevant for procurement decisions at scale.

Chiral auxiliary synthesis Process chemistry optimization N,O-acetal formation yield

Diastereomeric Purity: Single Diastereomer Formation vs. Competing Auxiliaries Requiring Chromatographic Separation

The cyclocondensation of (S)-5-(hydroxymethyl)pyrrolidin-2-one with benzaldehyde produces (3R,7aS)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one as a single diastereomer, confirmed by spectroscopic methods [1]. This contrasts with the Evans oxazolidinone class (e.g., (S)-4-benzyl-2-oxazolidinone), where N-acylation with racemic or scalemic acylating agents can produce epimeric mixtures requiring chromatographic separation, thereby reducing effective yield and increasing cost [2]. The cis ring junction of the target compound enforces a rigid bicyclic framework in which the phenyl substituent occupies a well-defined exo orientation, providing predictable π-facial shielding during enolate alkylation—a stereoelectronic feature absent in monocyclic auxiliaries.

Diastereoselectivity Chiral auxiliary Stereochemical integrity Enolate alkylation

Validated Pharmaceutical Supply Chain: Intermediate for FDA-Approved Drugs Fosinopril and Boceprevir

(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a documented key intermediate in the synthesis of two FDA-approved drugs: (a) Fosinopril sodium (Monopril®), an ACE inhibitor for hypertension, where the compound serves as the chiral precursor to trans-4-cyclohexyl-L-proline, a critical building block [1]; and (b) Boceprevir (Victrelis™), a first-generation HCV NS3/4A protease inhibitor, where the dehydrogenated derivative (CAS 134107-65-6) is directly employed [2]. The (3S,7aR) enantiomer (CAS 118918-76-6) has no documented role in any approved drug synthesis, while the gem-dimethyl analog (CAS 103630-36-0) is primarily used as a general chiral building block without drug-specific validation . This established pharmaceutical supply chain pedigree reduces regulatory risk for procurement in GMP intermediate manufacturing.

Pharmaceutical intermediate Fosinopril Boceprevir ACE inhibitor HCV protease inhibitor

Physical Form and Purity Grades: Liquid at Ambient Temperature with 95–98+% Commercial Purity

The target compound is reported as a liquid at ambient temperature (melting point <25 °C) , which facilitates handling and dispensing compared to solid chiral auxiliaries that may require dissolution prior to use. Commercial purity specifications range from 95% (AKSci, Achemblock, Beyotime) to 98+% (Bidepharm, ChemScene) . For comparison, the (3S,7aR) enantiomer (CAS 118918-76-6) is commercially available at 95% purity (AKSci), while the dehydrogenated Boceprevir intermediate (CAS 134107-65-6) is supplied as a yellow solid—a physical form difference that impacts dissolution protocols in process chemistry . The liquid physical form may offer advantages in automated synthesis platforms and continuous flow chemistry setups compared to solid auxiliaries requiring pre-dissolution.

Physical properties Purity specification Quality control Procurement grade

Optimal Application Scenarios for (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one Based on Quantitative Evidence


Asymmetric Synthesis of 4-Alkyl-Substituted L-Prolines for ACE Inhibitor Development

The compound is the chiral auxiliary of choice for preparing trans-4-cyclohexyl-L-proline and related 4-alkyl-L-proline building blocks via enolate alkylation with alkyl halides, followed by reductive auxiliary removal. The 1986 Thottathil procedure demonstrated that alkylation with 3-bromocyclohexene proceeds with 'excellent stereoselectivity' and good chemical yield, establishing this as the foundation for Fosinopril intermediate manufacture [1]. The single-diastereomer nature of the auxiliary ensures that the stereochemical integrity of the proline α-center is established during alkylation rather than requiring post-synthetic resolution.

Boceprevir and HCV Protease Inhibitor Intermediate Supply Chain

The target compound (or its dehydrogenated oxidation-state variant, CAS 134107-65-6) is a documented intermediate for Boceprevir, a first-generation HCV NS3/4A protease inhibitor approved by the FDA in 2011 [2]. While the dehydrogenated derivative is used directly in Boceprevir synthesis, the saturated compound (CAS 103201-79-2) serves as the precursor for that oxidation state and is the preferred procurement form for laboratories developing Boceprevir analogs or second-generation HCV protease inhibitors requiring the saturated pyrrolidine scaffold.

Enantioselective α-Alkylation of Glycine and Amino Acid Enolate Equivalents

As a Seebach-type chiral auxiliary, (3R,7aS)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is employed in the diastereoselective α-alkylation of amino acid enolate equivalents, a methodology that has been applied to the synthesis of non-proteinogenic amino acids, including intermediates for the natural sweetener (−)-Monatin . The cis-fused bicyclic framework enforces a rigid enolate geometry that translates into predictable π-facial selectivity, making this auxiliary suitable for constructing quaternary and tertiary α-carbon centers with defined absolute configuration.

Process Chemistry Scale-Up: Optimized 94%-Yield Protocol for Multi-Gram Preparation

For process chemistry groups requiring multi-gram to kilogram quantities of the chiral auxiliary, the optimized patent protocol (CN107304179, 2017) delivering 94% isolated yield under straightforward conditions (p-TsOH, toluene reflux, 15 h) represents the current best-practice synthesis . This protocol avoids chromatographic purification and uses inexpensive benzaldehyde as the phenyl source, making it superior for scale-up compared to alternative auxiliaries requiring chiral pool starting materials or chromatographic diastereomer separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.